4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-tert-butyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZALIOQKEUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693321 | |
| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-10-2 | |
| Record name | 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This document details a feasible synthetic pathway, including experimental protocols, and presents the expected analytical and spectroscopic data for the target compound. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the preparation and identification of this and structurally related compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that hold a prominent place in medicinal chemistry due to their wide range of biological activities. The pyrazole scaffold is a key pharmacophore in numerous approved drugs. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their physicochemical properties and biological activities. The title compound, this compound, is a halogenated derivative with potential applications as a synthetic intermediate for further functionalization through cross-coupling reactions or as a candidate for biological screening. The presence of the bulky tert-butyl group at the N1 position and the phenyl group at the C5 position, combined with the bromine atom at the C4 position, creates a unique chemical entity with distinct properties.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the pyrazole ring by reacting a suitable 1,3-dicarbonyl precursor with tert-butylhydrazine. The second step is the regioselective bromination of the resulting pyrazole intermediate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
This procedure is adapted from general methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
tert-Butylhydrazine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Hydrochloric acid (1.5 N)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (3.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add 1.5 N hydrochloric acid and stir.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-tert-butyl-5-phenyl-1H-pyrazole.
Synthesis of this compound
This protocol is based on the bromination of pyrazole derivatives using N-bromosuccinimide (NBS).[1]
Materials:
-
1-tert-Butyl-5-phenyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization Data
The following tables summarize the expected characterization data for the intermediate and final products. The data for the final product is predicted based on the analysis of structurally similar compounds found in the literature.
Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) |
| 1-tert-Butyl-5-phenyl-1H-pyrazole | C₁₃H₁₆N₂ | 200.28 | - |
| This compound | C₁₃H₁₅BrN₂ | 279.18 | Not available |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| 1-tert-Butyl-5-phenyl-1H-pyrazole | ||||
| ~7.40-7.20 | m | 5H | Phenyl-H | |
| ~7.60 | d | 1H | Pyrazole-H3 | |
| ~6.30 | d | 1H | Pyrazole-H4 | |
| ~1.60 | s | 9H | tert-Butyl-H | |
| This compound | ||||
| ~7.45-7.25 | m | 5H | Phenyl-H | |
| ~7.65 | s | 1H | Pyrazole-H3 | |
| ~1.65 | s | 9H | tert-Butyl-H |
¹³C NMR (100 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| 1-tert-Butyl-5-phenyl-1H-pyrazole | ||
| ~140.0 | Pyrazole-C5 | |
| ~138.0 | Pyrazole-C3 | |
| ~130.0 | Phenyl-C (quaternary) | |
| ~129.0 - 128.0 | Phenyl-CH | |
| ~106.0 | Pyrazole-C4 | |
| ~60.0 | tert-Butyl-C (quaternary) | |
| ~30.0 | tert-Butyl-CH₃ | |
| This compound | ||
| ~142.0 | Pyrazole-C5 | |
| ~140.0 | Pyrazole-C3 | |
| ~130.0 | Phenyl-C (quaternary) | |
| ~129.5 - 128.5 | Phenyl-CH | |
| ~95.0 | Pyrazole-C4 (C-Br) | |
| ~61.0 | tert-Butyl-C (quaternary) | |
| ~30.5 | tert-Butyl-CH₃ |
Mass Spectrometry (MS)
| Compound | Predicted [M]+ | Predicted [M+2]+ (for Br) | Key Fragmentation Ions (m/z) |
| 1-tert-Butyl-5-phenyl-1H-pyrazole | 200.13 | - | 185 ([M-CH₃]⁺), 144 ([M-C₄H₈]⁺), 77 ([C₆H₅]⁺) |
| This compound | 278.04 | 280.04 | 263/265 ([M-CH₃]⁺), 199 ([M-Br]⁺), 143 ([M-Br-C₄H₈]⁺), 77 ([C₆H₅]⁺) |
Infrared (IR) Spectroscopy
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ||
| ~3100-3000 | Aromatic C-H stretch | |
| ~2970-2870 | Aliphatic C-H stretch (tert-butyl) | |
| ~1600, 1490, 1450 | Aromatic C=C stretch (phenyl and pyrazole) | |
| ~1370, 1390 | C-H bend (tert-butyl) | |
| ~1070-1020 | C-N stretch | |
| ~760, 690 | C-H out-of-plane bend (monosubstituted phenyl) | |
| ~600-500 | C-Br stretch |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization process.
Conclusion
This technical guide outlines a practical and efficient methodology for the synthesis of this compound. The detailed protocols and compiled characterization data provide a solid foundation for researchers to prepare and unambiguously identify this compound. The availability of this synthetic route opens avenues for the exploration of this and related pyrazole derivatives in various areas of chemical and pharmaceutical research. Further studies are warranted to explore the full potential of this novel compound.
References
The Enigmatic Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Molecule Awaiting Discovery in the Scientific Literature
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a privileged class of compounds, demonstrating a wide array of biological activities. However, a comprehensive investigation into the discovery and history of a specific derivative, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole (CAS No. 1269291-10-2), reveals a notable absence from the annals of published scientific literature.
Despite its commercial availability from various chemical suppliers for research purposes, a thorough search of scientific databases, patent libraries, and academic journals yields no specific data on the discovery, synthetic route, or biological evaluation of this compound. This intriguing situation suggests that the compound may be a relatively new entity, with its synthesis and characterization potentially confined to proprietary, in-house databases of chemical manufacturers, or it may be a molecule whose scientific story is yet to be told in a peer-reviewed format.
While specific data for the target molecule is elusive, an understanding of its structural components—a pyrazole core with bromo, tert-butyl, and phenyl substituents—allows for a theoretical exploration of its potential synthesis and biological relevance based on established pyrazole chemistry.
General Synthetic Strategies for Trisubstituted Pyrazoles
The synthesis of 1,4,5-trisubstituted pyrazoles can be achieved through several established methodologies. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
A plausible, though unconfirmed, synthetic pathway for this compound could be conceptualized as follows:
Figure 1. A potential synthetic route to this compound.
In this hypothetical pathway, 1-phenyl-1,3-butanedione would first react with tert-butylhydrazine to form the pyrazole ring, yielding 1-tert-butyl-5-phenyl-1H-pyrazole. Subsequent electrophilic bromination, for instance using N-bromosuccinimide (NBS), would then introduce the bromine atom at the 4-position of the pyrazole ring. It is important to emphasize that this represents a theoretical pathway, and the actual synthetic protocol may differ.
Anticipated Biological Significance
The individual substituents on the pyrazole ring of the target molecule suggest potential areas of biological activity.
-
Phenyl Group: The presence of a phenyl ring is a common feature in many biologically active pyrazole derivatives, contributing to interactions with hydrophobic pockets in target proteins.
-
Bromo Group: Halogen atoms, such as bromine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and metabolic stability.
-
tert-Butyl Group: The bulky tert-butyl group can influence the molecule's conformation and steric interactions with biological targets.
Numerous studies have highlighted the diverse pharmacological activities of bromo-phenyl-pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects. However, without specific experimental data for this compound, any discussion of its biological activity remains speculative.
The Path Forward: A Call for Investigation
The current lack of public information on this compound presents a unique opportunity for the research community. The synthesis, characterization, and biological evaluation of this compound could unveil novel pharmacological properties and contribute valuable knowledge to the field of medicinal chemistry.
Future research efforts should focus on:
-
De novo Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its comprehensive spectroscopic and crystallographic characterization.
-
Biological Screening: A broad-based biological screening of the compound against various targets and cell lines to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to establish a clear understanding of the contribution of each substituent to the observed biological activity.
Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a plausible synthetic pathway and provides predicted spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science.
Molecular Structure
The chemical structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with a tert-butyl group, at the 4-position with a bromine atom, and at the 5-position with a phenyl group.
Proposed Synthesis
A viable two-step synthetic route to this compound is proposed, commencing with the synthesis of the precursor, 1-tert-butyl-5-phenyl-1H-pyrazole, followed by electrophilic bromination.
Step 1a: Synthesis of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate
A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (1.0 eq), tert-butyl hydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol is refluxed for 2 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is treated with 1.5 N HCl, and the resulting solid is filtered, dried, and purified by column chromatography on silica gel.[1]
Step 1b: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
The ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate is subjected to hydrolysis using an aqueous solution of sodium hydroxide in ethanol, followed by heating to effect decarboxylation. The reaction mixture is then neutralized, and the product is extracted with an organic solvent, dried, and purified.
Step 2: Synthesis of this compound
The precursor, 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq), is dissolved in dimethylformamide (DMF) and cooled to 0°C.[2] N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise over 20 minutes. The reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature.[2] The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or trituration.[2]
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| C(CH₃)₃ | 1.4 - 1.6 (s, 9H) | 30 - 32 |
| C(CH₃)₃ | - | 60 - 62 |
| Pyrazole C3-H | 7.5 - 7.7 (s, 1H) | 138 - 140 |
| Pyrazole C3 | - | 148 - 150 |
| Pyrazole C4-Br | - | 95 - 98 |
| Pyrazole C5-Ph | - | 142 - 144 |
| Phenyl C1' | - | 130 - 132 |
| Phenyl C2', C6' | 7.3 - 7.5 (m, 2H) | 128 - 130 |
| Phenyl C3', C5' | 7.3 - 7.5 (m, 2H) | 128 - 130 |
| Phenyl C4' | 7.3 - 7.5 (m, 1H) | 127 - 129 |
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~2970-2870 | Aliphatic C-H stretch (tert-butyl) |
| ~1600, 1490, 1450 | C=C and C=N stretching (aromatic and pyrazole rings) |
| ~1370 | C-H bend (tert-butyl) |
| ~1070 | C-N stretch |
| ~760, 690 | C-H out-of-plane bend (monosubstituted benzene) |
| ~600-500 | C-Br stretch |
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 306/308 | [M]⁺ |
| 291/293 | [M - CH₃]⁺ |
| 250/252 | [M - C(CH₃)₃]⁺ |
| 227 | [M - Br]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Analytical Workflow
The characterization of this compound involves a standard analytical workflow to confirm its structure and purity.
This comprehensive guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. The proposed synthetic route is based on established chemical transformations, and the predicted spectroscopic data offer a reliable reference for researchers working with this and related pyrazole derivatives. As with any novel compound, the experimental data should be carefully collected and analyzed to confirm the proposed structure and properties.
References
An In-depth Technical Guide on 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole (CAS Number: 1269291-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole, identified by the CAS number 1269291-10-2, is a substituted pyrazole derivative. The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities span therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. The unique substitution pattern of a bromine atom, a tert-butyl group, and a phenyl group on the pyrazole ring of this specific compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles. The bromine atom, in particular, provides a reactive handle for various synthetic transformations, including palladium-catalyzed cross-coupling reactions.
While extensive research exists on the broader class of pyrazole derivatives, detailed public information regarding the specific biological activities, mechanisms of action, and experimental protocols for 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is limited. This guide consolidates the available chemical and supplier information for this compound and provides a general overview of the synthetic and biological context of related pyrazole compounds.
Chemical Properties
The fundamental chemical properties of 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 1269291-10-2 |
| Chemical Name | 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole |
| Molecular Formula | C₁₃H₁₅BrN₂ |
| Molecular Weight | 279.18 g/mol |
| Purity (Typical) | 95.0% |
Suppliers
4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is available from several chemical suppliers, facilitating its procurement for research and development purposes. The table below lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.
| Supplier | Website/Contact Information |
| Fluorochem | --INVALID-LINK-- |
| Shanghai Nianxing Industrial Co., Ltd. | Contact information available through chemical sourcing platforms. |
| BOC Sciences | --INVALID-LINK-- |
| BLD Pharmatech Co., Limited | --INVALID-LINK-- |
| Ambeed | --INVALID-LINK-- |
| Doron Scientific | --INVALID-LINK-- |
Experimental Protocols and Biological Data
As of the latest search, specific experimental protocols, detailed biological activity data, and defined signaling pathways for 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole (CAS 1269291-10-2) are not extensively documented in publicly available scientific literature, patents, or technical datasheets.
The broader class of pyrazole derivatives has been the subject of extensive research, revealing a wide range of biological activities. These include, but are not limited to:
-
Anti-inflammatory activity: Often through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer activity: Via various mechanisms such as kinase inhibition and induction of apoptosis.
-
Antimicrobial and Antifungal activity: Demonstrating efficacy against various pathogens.
-
Neuroprotective effects: Showing potential in models of neurodegenerative diseases.
The presence of a bromine atom on the pyrazole ring in 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole makes it a valuable building block for creating libraries of novel compounds for drug discovery. The bromine can be readily displaced or used in cross-coupling reactions to introduce diverse functional groups, allowing for the systematic exploration of structure-activity relationships.
Potential Synthetic Pathways and Logical Relationships
Given the lack of specific experimental data for the target compound, a generalized workflow for the utilization of substituted pyrazoles in drug discovery is presented below. This diagram illustrates the logical progression from a starting material like 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole to the identification of a potential drug candidate.
4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its specific biological properties are not well-documented in the public domain, its structure is indicative of a versatile scaffold for the development of novel bioactive molecules. Researchers and drug development professionals can utilize this compound as a starting point for the synthesis of new chemical entities that can be screened for a variety of therapeutic targets. Further research is required to elucidate the specific biological activities and mechanisms of action of this particular pyrazole derivative.
Technical Guide: Solubility of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Factors Influencing the Solubility of Pyrazole Derivatives
The solubility of pyrazole derivatives is governed by a combination of physicochemical properties of both the solute (the pyrazole derivative) and the solvent. Key factors include:
-
Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.
-
Crystal Structure: The arrangement of molecules within the crystal lattice affects the energy required to break the lattice and dissolve the compound.[1]
-
Substituents: The nature of the functional groups attached to the pyrazole ring is a critical determinant of solubility. Lipophilic (nonpolar) groups tend to decrease aqueous solubility and increase solubility in nonpolar organic solvents, while polar groups can enhance aqueous solubility.[1]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, within the crystal lattice can lead to lower solubility as more energy is required to overcome these forces.[1]
-
pH: For pyrazole derivatives that are ionizable (possess acidic or basic functional groups), the pH of the solution can significantly impact solubility.[1] Conversion to a salt can dramatically increase aqueous solubility.[1]
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[1][2]
Common Organic Solvents for Pyrazole Derivatives
The choice of solvent for a pyrazole derivative is dependent on its overall polarity.[3] Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2] For substituted pyrazoles, a range of organic solvents are commonly used during synthesis, purification, and analysis.
| Solvent Class | Examples | General Applicability |
| Alcohols | Ethanol, Methanol, Isopropanol | Frequently used for both reaction and recrystallization.[3] |
| Ketones | Acetone | A common solvent for dissolving pyrazole derivatives.[2][3] |
| Esters | Ethyl acetate | Often used in extraction and chromatography.[3] |
| Hydrocarbons | Toluene, Cyclohexane, Petroleum ether | Suitable for less polar pyrazole derivatives.[3] |
| Chlorinated | Dichloromethane (CH₂Cl₂) | Used in synthesis and extraction.[4] |
| Nitriles | Acetonitrile | A polar aprotic solvent used in various reactions.[4] |
| Fluorinated Alcohols | 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Can improve regioselectivity in pyrazole synthesis.[5] |
Experimental Protocols
The following are generalized experimental protocols for determining the solubility of a pyrazole derivative and for its purification by recrystallization.
Protocol for Determining Qualitative Solubility
This protocol provides a method for systematically determining the solubility of a compound in various solvents.
Materials:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipette or burette
-
The pyrazole derivative (solute)
-
A selection of organic solvents
-
Water
-
5% NaOH solution
-
5% NaHCO₃ solution
-
5% HCl solution
-
Concentrated H₂SO₄
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the pyrazole derivative into a small test tube.
-
Add 0.75 mL of water in small portions, shaking vigorously after each addition.[6]
-
If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7]
-
-
Solubility in Aqueous Acid and Base (for water-insoluble compounds):
-
If the compound is insoluble in water, use fresh 25 mg samples to test for solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.[6][7]
-
Vigorous shaking is required. Solubility in an acidic or basic solution, but not in water, indicates the presence of a basic or acidic functional group, respectively.[8]
-
-
Solubility in Organic Solvents:
-
In separate test tubes, place 25 mg of the pyrazole derivative.
-
Add 0.75 mL of the desired organic solvent (e.g., ethanol, acetone, toluene) in portions, shaking well after each addition.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.
-
-
Solubility in Concentrated Sulfuric Acid:
-
If the compound is insoluble in the above solvents, add about 25 mg of the solid to 0.5 mL of concentrated sulfuric acid in a dry test tube.[9]
-
A color change or dissolution indicates solubility.[9] This suggests the presence of a functional group that can be protonated by the strong acid, such as an alkene, alcohol, aldehyde, or ketone.[9]
-
Protocol for Recrystallization of a Pyrazole Derivative
Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.
Method 1: Single-Solvent Recrystallization [3]
-
Solvent Selection: Choose a solvent in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Method 2: Mixed-Solvent Recrystallization [1][3] This method is employed when no single solvent is suitable for recrystallization.
-
Solvent Pair Selection: Choose a pair of miscible solvents. The pyrazole derivative should be very soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "poor" solvent).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical flow for selecting a recrystallization method.
Caption: Workflow for determining the solubility of a pyrazole derivative.
Caption: Decision tree for selecting a recrystallization method.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
A Technical Guide to the Biological Activities of Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity
Substituted pyrazoles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][3]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[4][5] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[6]
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[7] Several pyrazole-containing compounds have been identified as potent CDK inhibitors. For instance, compound 29 (a pyrazolo[1,5-a]pyrimidine) showed significant cytotoxic activity against various cancer cell lines, with IC50 values of 17.12 µM (MCF7), 10.05 µM (HepG2), 29.95 µM (A549), and 25.24 µM (Caco2).[1] Another pyrazole derivative, AT7519 , is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[7]
Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have also been shown to target RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[1] Compound 50 , a fused pyrazole derivative, demonstrated potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.09 µM and 0.23 µM, respectively, and displayed excellent cytotoxicity against HepG2 cells (IC50 = 0.71 µM).[1] Similarly, compound 27 showed 78% inhibition of VEGFR-2 with an IC50 of 828.23 nM.[1]
Other Kinases: The versatility of the pyrazole scaffold allows for the targeting of a wide range of other kinases, including:
-
PI3K/Akt Pathway: Compound 43 was identified as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM.[1]
-
JAK/STAT Pathway: Ruxolitinib, a pyrazole-containing drug, is a selective inhibitor of JAK1 and JAK2.[6]
-
Aurora Kinases: Compound 8 is a dual inhibitor of Aurora A/B kinases with IC50 values of 35 and 75 nM, respectively.[4]
-
BCR-ABL: Asciminib (ABL-001) is a non-ATP competitive inhibitor of Bcr-Abl kinase with a Kd value of 0.5–0.8 nM.[4]
Other Anticancer Mechanisms
Beyond kinase inhibition, substituted pyrazoles can induce cancer cell death through other mechanisms:
-
DNA Interaction: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription. Compound 59 exhibited high anticancer activity with an IC50 value of 2 µM against HepG2 cells, which was lower than that of cisplatin (IC50 = 5.5 µM), and demonstrated superior DNA binding affinity.[1]
-
Tubulin Polymerization Inhibition: Certain pyrazoles can interact with the microtubular cytoskeleton, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8] Compound 12d was shown to bind to tubulin dimers, causing disassembly of microtubules.[8]
-
Induction of Apoptosis: Many active pyrazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected substituted pyrazole compounds against various human cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 29 | CDK2 inhibitor | MCF7 | 17.12 | [1] |
| HepG2 | 10.05 | [1] | ||
| A549 | 29.95 | [1] | ||
| Caco2 | 25.24 | [1] | ||
| 50 | Dual EGFR/VEGFR-2 inhibitor | HepG2 | 0.71 | [1] |
| 43 | PI3 kinase inhibitor | MCF7 | 0.25 | [1] |
| 59 | DNA binding | HepG2 | 2 | [1] |
| KA5 | Not specified | HepG2 | 8.5 | [9] |
| 161b | Not specified | A-549 | 3.22 | [2] |
| Ferrocene-pyrazole hybrid 47c | Not specified | HCT-116 | 3.12 | [3] |
| 17b | Not specified | A549 | 3.46 (µg/mL) | [3] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the FDA-approved drug Celecoxib, a selective COX-2 inhibitor.[10][11]
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.[11]
A novel pyrazole derivative, FR140423 , was found to be 150 times more selective for COX-2 than COX-1.[13] Another compound, 132b , showed potent COX-2 inhibition with an IC50 value of 3.5 nM.[2]
Other Anti-inflammatory Mechanisms
In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of 5-lipoxygenase (5-LOX) and scavenging of reactive oxygen species (ROS).[11][12]
Quantitative Data on Anti-inflammatory Activity
The following table presents the in vitro and in vivo anti-inflammatory activity of selected substituted pyrazole compounds.
| Compound ID | Assay | Activity | Reference |
| FR140423 | Recombinant human COX enzyme assay | 150-fold more selective for COX-2 over COX-1 | [13] |
| 132b | COX-2 inhibition | IC50 = 3.5 nM | [2] |
| 151a | Carrageenan-induced rat paw edema | 62% edema inhibition | [2] |
| 151b | Carrageenan-induced rat paw edema | 71% edema inhibition | [2] |
| 151c | Carrageenan-induced rat paw edema | 65% edema inhibition | [2] |
| Compound 4 | In vivo anti-inflammatory activity | Better activity than Diclofenac sodium | [14] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 inhibition | IC50 = 0.02 µM | [11] |
| COX-1 inhibition | IC50 = 4.5 µM | [11] |
Antimicrobial Activity
Substituted pyrazoles have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[15][16]
Antibacterial and Antifungal Activity
Several studies have reported the synthesis of novel pyrazole derivatives with promising antibacterial and antifungal activities.[10][14] For example, compound 3 was highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 µg/mL.[14] In terms of antifungal activity, compound 2 was highly active against Aspergillus niger with an MIC of 1 µg/mL.[14] Another study found that hydrazone 21a displayed potent antibacterial and antifungal activities, with MIC values ranging from 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively.[17]
Quantitative Data on Antimicrobial Activity
The table below summarizes the antimicrobial activity of selected substituted pyrazole compounds.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 3 | Escherichia coli | 0.25 | [14] |
| 4 | Streptococcus epidermidis | 0.25 | [14] |
| 2 | Aspergillus niger | 1 | [14] |
| 21a | Bacteria | 62.5 - 125 | [17] |
| Fungi | 2.9 - 7.8 | [17] | |
| 7b | Various bacteria | Active | [15] |
| 8b | Various bacteria | Active | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted pyrazole compounds.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[18][19]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[18]
-
DMSO (for formazan solubilization)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro COX Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20]
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Substituted pyrazole compound stock solution (in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compounds in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2) as a positive control. b. Add the diluted COX-1 or COX-2 enzyme to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to all wells.
-
Measurement: Immediately begin measuring the absorbance at 590 nm over a set period. The rate of increase in absorbance is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Disk Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disk.
Materials:
-
Sterile filter paper disks
-
Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Microbial cultures (bacteria or fungi)
-
Substituted pyrazole compound stock solution
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of an agar plate.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, apply positive and negative control disks.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Conclusion
Substituted pyrazole compounds represent a highly versatile and pharmacologically significant class of molecules with a wide spectrum of biological activities. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with the potential for diverse structural modifications, ensures their continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, facilitating the evaluation and advancement of novel pyrazole-based therapeutics.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Initial Biological Screening of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a strategic approach to the initial biological screening of the novel synthetic compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides a framework for conducting preliminary in vitro assays to determine the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this specific molecule. Detailed experimental protocols, data presentation templates, and workflow visualizations are included to guide researchers in the preliminary assessment of this compound's therapeutic potential.
Introduction
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6] Its versatility allows for diverse substitutions, leading to a wide range of biological activities.[5] The subject of this guide, this compound, is a synthetic pyrazole derivative. The presence of a bromine atom offers a site for further chemical modification, while the tert-butyl and phenyl groups contribute to the molecule's lipophilicity and potential for specific biological interactions.[1] An initial biological screening is essential to identify any significant bioactivity and to guide further investigation. This guide proposes a tiered screening approach, beginning with broad cytotoxicity assays, followed by more specific antimicrobial and enzyme inhibition studies.
Proposed Initial Screening Cascade
A logical and efficient screening cascade is crucial for the early-stage evaluation of a novel compound. The proposed workflow for this compound is as follows:
Caption: Proposed experimental workflow for the initial biological screening of this compound.
Data Presentation
Clear and concise data presentation is paramount for the interpretation of screening results. The following tables are templates for summarizing the quantitative data obtained from the proposed assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD* |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| HEK293 | Normal Kidney | Data to be determined |
| Positive Control (e.g., Doxorubicin) | ||
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| HEK293 | Normal Kidney | Data to be determined |
*IC50 (half-maximal inhibitory concentration) values are typically determined from dose-response curves after 48 or 72 hours of treatment. Data should be presented as the mean ± standard deviation of at least three independent experiments.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL)* | Zone of Inhibition (mm) ± SD** |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |
| Candida albicans | Fungal | Data to be determined | Data to be determined |
| Positive Control (e.g., Ciprofloxacin, Fluconazole) | |||
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |
| Candida albicans | Fungal | Data to be determined | Data to be determined |
*MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism. **Zone of inhibition is measured in an agar disc diffusion assay.
Table 3: Enzyme Inhibition Profile of this compound
| Enzyme Target | Enzyme Class | % Inhibition at 10 µM | IC50 (µM) ± SD |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data to be determined | Data to be determined |
| Tyrosine Kinase (e.g., EGFR) | Transferase | Data to be determined | Data to be determined |
| Positive Control (e.g., Celecoxib, Gefitinib) | |||
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data to be determined | Data to be determined |
| Tyrosine Kinase (e.g., EGFR) | Transferase | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Screening (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well plates.
-
Test compound stock solution.
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Resazurin solution (optional, for viability indication).
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension standardized to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[11][12][13]
Materials:
-
Purified target enzyme.
-
Specific substrate for the enzyme.
-
Assay buffer.
-
Test compound stock solution.
-
Positive control inhibitor.
-
96-well plates (UV-transparent or opaque, depending on the detection method).
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Allow to pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of pyrazole derivatives, this compound could potentially interfere with several key signaling pathways.
Caption: Potential signaling pathways that could be targeted by this compound.
Conclusion
The initial biological screening of this compound, as outlined in this guide, provides a systematic and comprehensive approach to evaluating its therapeutic potential. By employing a cascade of in vitro assays, researchers can efficiently identify and characterize the cytotoxic, antimicrobial, and enzyme-inhibitory properties of this novel compound. The data generated from these initial studies will be crucial for making informed decisions about its progression into further preclinical development.
References
- 1. 4-bromo-1-tert-butyl-1H-pyrazole | 70951-85-8 | Benchchem [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
Theoretical and Computational Approaches to 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide
Introduction
Substituted pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The specific compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, represents a potentially valuable molecule for further investigation. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, alongside representative experimental protocols for its synthesis and characterization based on closely related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development.
While specific experimental and computational data for this compound is not extensively available in the current literature, this guide leverages established methods and data from analogous pyrazole derivatives to provide a foundational understanding and a roadmap for future research.
Molecular Structure and Properties
The core structure of this compound features a central pyrazole ring substituted with a bromine atom at the 4-position, a tert-butyl group at the N1-position, and a phenyl group at the 5-position. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the geometric and electronic properties of such molecules.
Computational Analysis: A Representative Workflow
A typical computational workflow for analyzing pyrazole derivatives involves several key steps.
Caption: A general workflow for the computational analysis of pyrazole derivatives.
Data Presentation: Representative Computational Data
The following tables summarize typical quantitative data obtained from DFT calculations for pyrazole derivatives similar to the target compound. These values serve as a reference for what can be expected from a computational analysis of this compound.
Table 1: Representative Geometric Parameters (Bond Lengths and Angles)
| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |
| N1-N2 | 1.35 - 1.38 | N2-N1-C5 | 110 - 112 |
| N1-C5 | 1.38 - 1.41 | N1-C5-C4 | 105 - 107 |
| C3-C4 | 1.39 - 1.42 | C3-C4-C5 | 108 - 110 |
| C4-C5 | 1.40 - 1.44 | C4-C3-N2 | 110 - 112 |
| C4-Br | 1.88 - 1.92 | C3-N2-N1 | 105 - 107 |
Table 2: Representative Electronic Properties
| Property | Typical Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Dipole Moment | 2.0 to 4.0 Debye |
Experimental Protocols
The synthesis and characterization of this compound would likely follow established procedures for similar pyrazole derivatives.
Synthesis: A General Protocol
A common method for synthesizing 1,5-diarylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a plausible route would involve the reaction of a brominated 1-phenyl-1,3-dione with tert-butylhydrazine.
Caption: A generalized synthetic workflow for 1,5-disubstituted pyrazoles.
Detailed Methodology:
-
Reaction Setup: To a solution of the appropriate brominated 1-phenyl-1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add tert-butylhydrazine (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the tert-butyl, phenyl, and pyrazole protons and carbons, and to establish the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the compound and confirm its elemental composition.
Potential Biological Activity and Signaling Pathways
Based on studies of structurally related 1,5-diarylpyrazoles, this compound may exhibit anticancer properties.[1][2] Many pyrazole derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
A plausible mechanism of action could involve the inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) or c-Jun N-terminal kinase (JNK), leading to the downstream inhibition of cell proliferation and induction of apoptosis.
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of action.
This technical guide outlines the key theoretical and computational methodologies, along with representative experimental protocols, for the study of this compound. While specific data for this molecule is pending further research, the information presented, based on analogous compounds, provides a solid framework for its synthesis, characterization, and in-silico analysis. The potential of this compound as a kinase inhibitor warrants further investigation for its application in drug discovery, particularly in the development of novel anticancer agents.
References
- 1. Development of 1,5-diarylpyrazoles as EGFR/JNK-2 dual inhibitors: design, synthesis, moleecular docking, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Assessment of 1,5-Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK-2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals.[2][3] The pyrazole scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The functionalization of pyrazole derivatives, such as 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, through Suzuki coupling allows for the creation of diverse molecular libraries crucial for drug discovery and development.
This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The methodologies presented are based on established and robust protocols for structurally similar 4-bromopyrazoles and other heteroaryl bromides.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1][2]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions, including catalyst, base, and solvent, may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from established methods for the Suzuki coupling of 4-bromopyrazole derivatives.[5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 equivalents)
-
1,4-Dioxane or Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), Pd(PPh₃)₄ (1-5 mol%), and the base (Na₂CO₃ or K₂CO₃, 2.0-2.5 equiv).
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the reaction vessel.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent mixture (e.g., DMF/water or dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for 10-60 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various 4-bromopyrazoles and other heteroaryl bromides, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 | [5] |
| 2 | 4-Bromoisoquinoline | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | KF | Dioxane | 100 | 12 | 82 | [6] |
| 3 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | KF | Dioxane | 100 | 12 | 74 | [6] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd-complex (cat.) | KOH | H₂O | 100 | 1 | 96 | [7] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 85 | [8] |
Mandatory Visualization
Below are diagrams illustrating the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed functionalization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, providing researchers with the necessary information to introduce diverse functionalities at the C4 position of the pyrazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 86 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 81 | [1] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 61 | [1] |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 75 | [1] |
| 5 | Phenylboronic acid | (IPr)Pd(cinnamyl)Cl (2) | K₂CO₃ (2) | THF | 110 | 15 | 97 | [2] |
Yields are based on reactions with 4-bromo-1H-pyrazole and are expected to be similar for the 1-tert-butyl-5-phenyl analogue.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for 4-bromopyrazoles.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (4:1 ratio) to the tube via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-tert-butyl-5-phenyl-1H-pyrazole.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to various alkynyl-substituted pyrazoles.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ (5) | SPhos (10) | Et₃N (3) | MeCN | 110 | 12 | High | [3] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Et₃N (3) | MeCN | 110 | 12 | High | [3] |
| 3 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 2 | 97 | [4][5] |
| 4 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 2 | 95 | [4][5] |
Yields in entries 1 and 2 are qualitative ("High") from optimization studies on a related pyrazole.[3] Entries 3 and 4 are for a general room-temperature protocol for aryl bromides.[4][5]
Experimental Protocol: Room-Temperature, Copper-Free Sonogashira Coupling
This protocol is adapted from a general procedure for the copper-free Sonogashira reaction of aryl bromides.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add this compound and the palladium precatalyst.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add DMSO, the terminal alkyne, and TMP via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of N-functionalized pyrazoles.
Data Presentation: Buchwald-Hartwig Amination with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 60 | [6][7] |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 67 | [6][7] |
| 3 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 7 | [6][7] |
| 4 | Adamantylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 90 | [8] |
| 5 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 85 | [8] |
Yields are reported for the N-trityl protected pyrazole and serve as a guide for the reactivity of the 1-tert-butyl analogue under these conditions.[6][7][8]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of 4-halo-1H-1-tritylpyrazoles.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
Potassium tert-butoxide (tBuOK) (2.0 equiv)
-
Xylene
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound, Pd(dba)₂, tBuDavePhos, and tBuOK.
-
Add xylene and the corresponding amine to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 160 °C for 10 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Logical Relationships
Caption: Logical relationships in Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction facilitates the coupling of the bromo-pyrazole with alkenes, leading to the formation of vinyl-substituted pyrazoles.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.5) | NaBr | Ball-milling | rt | Good to Excellent |
| 2 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.5) | NaBr | Ball-milling | rt | Good to Excellent |
Yields are qualitative ("Good to Excellent") based on a mechanochemical Heck coupling of 3-bromoindazoles.[9]
Experimental Protocol: Mechanochemical Heck Reaction
This protocol is adapted from a procedure for the Heck coupling of 3-bromoindazoles under ball-milling conditions.[9]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Triethylamine (TEA) (1.5 equiv)
-
NaBr (catalytic)
-
Stainless-steel milling jar and balls
Procedure:
-
To a stainless-steel milling jar, add this compound, Pd(OAc)₂, PPh₃, NaBr, and the stainless-steel balls.
-
Add the alkene and triethylamine to the jar.
-
Seal the jar and perform the ball-milling at a specified frequency for the required duration (optimization may be necessary).
-
After the reaction, extract the contents of the jar with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualization: Heck Reaction Experimental Workflow
Caption: Workflow for the mechanochemical Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its versatile structure allows for substitution at various positions, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[2][3] The compound 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole incorporates several key structural features that make it an attractive starting point for drug discovery and development. The presence of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the bulky tert-butyl group at the 1-position can influence selectivity and pharmacokinetic properties. The phenyl group at the 5-position is a common feature in many bioactive diarylpyrazole derivatives.[1]
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed experimental protocols for the synthesis and biological evaluation of this and similar pyrazole derivatives are also presented.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the activities of analogous compounds suggest its potential in several therapeutic areas:
-
Anticancer Activity: Diarylpyrazole derivatives are well-known for their anticancer properties.[4][5] Compounds with similar substitution patterns have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action for many pyrazole-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6]
-
Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib. The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1]
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[7] By targeting specific kinases involved in signaling pathways that are dysregulated in diseases like cancer and inflammatory disorders, pyrazole derivatives can exert potent therapeutic effects.
Data Presentation: Biological Activities of Analogous Pyrazole Derivatives
The following table summarizes the biological activities of pyrazole derivatives structurally related to this compound. This data provides insights into the potential potency and selectivity of the target compound and its derivatives.
| Compound ID | Structure | Target/Assay | IC50/Activity | Reference |
| Analog 1 | 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrile | COX-2 Inhibition (in vitro) | IC50 = 0.24 µM | [7] |
| Adjuvant-induced arthritis (in vivo) | ED50 = 0.030 mg/kg | [7] | ||
| Analog 2 | 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10b) | Bcl-2 Inhibition | High binding affinity | [4] |
| Cytotoxicity vs. MCF-7 cells | IC50 = 3.9-35.5 µM | [4] | ||
| Analog 3 | Pyrazole-based compound (Afuresertib) | Akt1 Kinase Inhibition | Ki = 0.08 nM | [1] |
| Cytotoxicity vs. HCT116 cells | IC50 = 0.95 µM | [1] | ||
| Analog 4 | Pyrazole-based compound (AT7519) | CDK1/CDK2 Kinase Inhibition | Potent inhibitor | [2] |
| Analog 5 | 1,5-diaryl pyrazole (Compound T5 with 4-bromo substitution) | COX-2 Inhibition (in vitro) | IC50 = 0.781 µM | [8] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 1,5-diaryl-4-bromopyrazoles can be adapted for the target compound. The synthesis typically involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination.
Materials:
-
1-phenyl-3-tert-butyl-1,3-propanedione
-
Hydrazine hydrate
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., ethanol, dichloromethane)
-
Appropriate bases (e.g., sodium acetate)
Procedure:
-
Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole: A mixture of 1-phenyl-3-tert-butyl-1,3-propanedione and hydrazine hydrate in a suitable solvent like ethanol is refluxed in the presence of a weak acid or base catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole: The synthesized pyrazole is dissolved in a suitable solvent such as dichloromethane. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography.
In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against a specific protein kinase.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Assay Setup: Add the test compound at various concentrations, a positive control inhibitor, and a vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase-specific substrate.
-
Incubation: Incubate the reaction at a controlled temperature for a specific period.
-
Detection: Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis and evaluation of pyrazole derivatives.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocols detailed below focus on two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the synthesis of C-N bonds. These methods allow for the introduction of a wide array of substituents at the 4-position of the pyrazole core, enabling a thorough exploration of the chemical space to optimize biological activity.
Introduction to the this compound Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive template for the design of novel therapeutic agents. The 1-tert-butyl-5-phenyl-1H-pyrazole core offers a specific substitution pattern with a bulky tert-butyl group at the N1 position, which can influence the compound's pharmacokinetic properties and a phenyl group at the C5 position that can be involved in crucial binding interactions with biological targets. The bromine atom at the C4 position serves as a convenient handle for a variety of transition-metal-catalyzed cross-coupling reactions, making it an ideal starting point for the generation of diverse compound libraries for SAR studies.
Derivatization Strategies for SAR Studies
The primary goal of derivatizing the this compound scaffold is to systematically probe the impact of different functional groups at the 4-position on the biological activity of the resulting molecules. This allows for the identification of key pharmacophoric features and the optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Derivatization strategies for SAR studies.
Experimental Protocols
The following protocols are generalized methods for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar brominated pyrazole systems and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes the palladium-catalyzed coupling of the starting material with a variety of aryl and heteroaryl boronic acids to generate 4-aryl- and 4-heteroaryl-1-tert-butyl-5-phenyl-1H-pyrazoles.
Application Notes and Protocols for the Laboratory Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole and its analogs. This class of compounds holds significant potential in medicinal chemistry, with pyrazole scaffolds being central to a wide range of biologically active molecules, including inhibitors of key signaling pathways. The protocols outlined below detail a reliable synthetic route, from the initial construction of the pyrazole core to subsequent functionalization for the creation of diverse analog libraries.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds in drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The this compound scaffold serves as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The bromine atom at the C4 position provides a convenient handle for introducing various substituents, making it a valuable building block for generating compound libraries for high-throughput screening.
Synthetic Strategy
The synthesis of this compound analogs can be efficiently achieved through a three-step process:
-
Pyrazole Core Synthesis: Construction of the 1-tert-butyl-5-phenyl-1H-pyrazole core via a cyclocondensation reaction.
-
Bromination: Regioselective bromination of the pyrazole core at the C4 position using N-bromosuccinimide (NBS).
-
Diversification via Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling of the 4-bromo-pyrazole intermediate with various arylboronic acids to generate a library of analogs.
This modular approach allows for the facile generation of a diverse set of analogs with modifications at the C4 position of the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
This protocol is adapted from the synthesis of a structurally related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate.[3]
Materials:
-
1-Phenyl-1,3-butanedione
-
tert-Butylhydrazine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
1.5 N Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1-phenyl-1,3-butanedione (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add 1.5 N HCl and stir.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 1-tert-butyl-5-phenyl-1H-pyrazole as a solid.
Table 1: Representative Quantitative Data for the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 68-72 °C |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (s, 1H), 7.45-7.30 (m, 5H), 6.30 (s, 1H), 1.70 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.1, 139.8, 133.2, 129.0, 128.5, 128.1, 107.5, 61.8, 30.1 |
Protocol 2: Synthesis of this compound
This protocol employs N-bromosuccinimide (NBS) for the regioselective bromination of the pyrazole ring.[4][5]
Materials:
-
1-tert-butyl-5-phenyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield this compound.
Table 2: Representative Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 95-99 °C |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.35 (m, 5H), 7.40 (s, 1H), 1.65 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.5, 141.2, 132.5, 129.3, 128.8, 128.3, 93.7, 62.5, 30.0 |
Protocol 3: Synthesis of 4-Aryl-1-tert-butyl-5-phenyl-1H-pyrazole Analogs via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-tert-butyl-5-phenyl-1H-pyrazole analog.
Table 3: Representative Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Analog | Arylboronic Acid | Yield (%) | Melting Point (°C) |
| 4a | 4-Methoxyphenylboronic acid | 78 | 121-125 |
| 4b | 3-Fluorophenylboronic acid | 72 | 115-119 |
| 4c | 4-Cyanophenylboronic acid | 68 | 145-149 |
| 4d | Thiophene-2-boronic acid | 75 | 108-112 |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for the preparation of this compound analogs.
Potential Signaling Pathway Inhibition
Substituted pyrazoles are known to inhibit various protein kinases involved in cellular signaling. The p38 MAPK and VEGFR-2 signaling pathways are plausible targets for this class of compounds, playing crucial roles in inflammation and angiogenesis, respectively.[9][10][11]
Caption: Potential inhibition of p38 MAPK and VEGFR-2 signaling pathways by pyrazole analogs.
Conclusion
The protocols detailed in these application notes provide a robust and versatile platform for the synthesis of this compound and a diverse range of its C4-aryl analogs. The straightforward nature of these procedures, coupled with the potential for broad functionalization, makes this synthetic strategy highly valuable for researchers in medicinal chemistry and drug discovery. The resulting compound libraries can be effectively utilized to explore SAR and identify novel therapeutic agents targeting key signaling pathways implicated in various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a key intermediate in various research and development applications. The following methods have been compiled based on established techniques for the purification of substituted pyrazole derivatives.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for subsequent synthetic steps and biological assays. This guide outlines three primary purification techniques: column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the impurity profile, the required purity level, and the scale of the purification. The following table summarizes typical parameters and expected outcomes for each technique.
| Purification Technique | Stationary/Solid Phase | Mobile Phase/Solvent System | Typical Purity | Expected Yield | Throughput |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | >95% | 60-90% | Low to Medium |
| Deactivated Silica Gel | Dichloromethane/Methanol | >95% | 60-90% | Low to Medium | |
| Reverse Phase C18 Silica | Acetonitrile/Water gradient | >98% | 50-80% | Low to Medium | |
| Recrystallization | Crystalline Solid | Ethanol/Water | >99% | 40-80% | Medium to High |
| Crystalline Solid | Hexane/Ethyl Acetate | >99% | 40-80% | Medium to High | |
| Preparative HPLC | Reverse Phase C18 | Acetonitrile/Water with Formic Acid | >99.5% | 30-70% | Low |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: General workflow for purification by column chromatography.
Caption: General workflow for purification by recrystallization.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is suitable for purifying the target compound from less polar and some moderately polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed. Drain the excess hexane until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).[1] The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Note on Basic Pyrazoles: For pyrazole compounds that may be basic and prone to tailing on silica gel, the silica can be deactivated by adding 1% triethylamine to the eluent system.[2]
Protocol 2: Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system is identified.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until turbidity persists. If the turbidity disappears upon adding a few more drops of hot ethanol, this indicates a suitable mixed solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid.[2]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[4] Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Troubleshooting: If the compound "oils out," redissolve it by heating and adding more of the primary solvent (ethanol) before attempting to cool again at a slower rate.[3]
Protocol 3: Preparative Reverse-Phase HPLC
This method is ideal for achieving very high purity or for separating closely related impurities. The scalability of this method is generally lower than that of column chromatography or recrystallization.[5]
Materials:
-
Crude or partially purified this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (optional, for MS compatibility)[5]
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A typical starting point is a gradient of acetonitrile in water.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like acetonitrile.
-
Injection and Separation: Inject the sample onto the preparative C18 column and run the preparative HPLC method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions. For volatile mobile phases, the solvent can be removed using a rotary evaporator. For aqueous mobile phases, lyophilization (freeze-drying) is often preferred to obtain the final product.
Concluding Remarks
The choice of purification technique for this compound should be guided by the specific requirements of the research or development project. For moderate quantities and good purity, column chromatography is a versatile option. For achieving high crystalline purity on a larger scale, recrystallization is often the most efficient method. When the highest possible purity is required, particularly for analytical standards or late-stage drug development, preparative HPLC is the preferred technique. It is often beneficial to use a combination of these techniques, for instance, an initial purification by column chromatography followed by a final polishing step using recrystallization.
References
Application Notes and Protocols for the Quantification of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Introduction
4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate quantification of this compound is crucial for quality control, process optimization, and various stages of drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[1][2] It offers high sensitivity and selectivity, making it suitable for identifying and quantifying the target analyte in complex mixtures.
Data Presentation: GC-MS Quantitative Data
| Parameter | Result |
| Retention Time (RT) | To be determined |
| Target Ion (m/z) | To be determined from mass spectrum |
| Qualifier Ion 1 (m/z) | To be determined from mass spectrum |
| Qualifier Ion 2 (m/z) | To be determined from mass spectrum |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.[1]
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.
-
If necessary, perform a serial dilution to bring the concentration within the calibration range.
-
Spike the final solution with an appropriate internal standard (e.g., a structurally similar compound not present in the sample) at a known concentration.
2. GC-MS Instrumentation and Conditions: [1]
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 split ratio, to be optimized).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The fragmentation pattern of pyrazoles can be complex and should be carefully analyzed.[2]
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the amount of this compound in the sample using the calibration curve.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis. A reverse-phase HPLC method can be developed for the quantification of this compound.[3]
Data Presentation: HPLC Quantitative Data
| Parameter | Result |
| Retention Time (RT) | To be determined |
| Wavelength (λmax) | To be determined from UV-Vis spectrum |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) and dilute to the mark.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions: [3]
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The use of a buffer like phosphoric acid or formic acid may be necessary to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by running a UV-Vis scan of the analyte (a starting wavelength could be 254 nm).
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Create an external standard calibration curve by plotting the peak area against the concentration of the analyte.
-
Quantify the amount of this compound in the sample using the calibration curve.
Workflow for HPLC Analysis
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[4][5][6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]
Data Presentation: qNMR Quantitative Data
| Parameter | Result |
| Analyte Signal (ppm) | To be determined |
| Internal Standard Signal (ppm) | To be determined |
| Purity (mass fraction, %) | To be determined |
| Uncertainty (%) | To be determined |
Experimental Protocol: qNMR
1. Sample Preparation: [4]
-
Accurately weigh a specific amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube using a microbalance.
-
The internal standard should have a simple spectrum with peaks that do not overlap with the analyte's signals, be chemically inert, and soluble in the chosen deuterated solvent.[7]
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition: [8]
-
NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Pulse Sequence: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or more).
-
Shimming: Perform careful shimming to obtain sharp and symmetrical peaks.[7]
3. Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Logical Relationship for qNMR Purity Calculation
Caption: Logical diagram illustrating the inputs and steps for calculating purity using quantitative NMR (qNMR).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]
- 4. ethz.ch [ethz.ch]
- 5. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.
| Observed Issue | Potential Cause | Recommended Action |
| Presence of an isomeric byproduct | Formation of the regioisomer 1-tert-butyl-3-phenyl-1H-pyrazole during the initial pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl precursor. | Optimize the cyclization reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired 1,5-disubstituted pyrazole. Purification by column chromatography is often necessary to separate the isomers. |
| Product contains di-brominated species | Excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) or prolonged reaction time during the bromination step. | Use a stoichiometric amount of the brominating agent. Monitor the reaction closely by TLC or GC-MS and quench the reaction promptly upon consumption of the starting material. |
| Bromination on the phenyl ring | While the pyrazole ring is generally more activated towards electrophilic substitution, harsh reaction conditions (e.g., high temperature, strong Lewis acid catalyst) can lead to bromination on the phenyl ring. | Employ milder brominating agents like NBS at low temperatures (e.g., 0 °C). Avoid the use of strong Lewis acids unless necessary for other reasons. |
| Unreacted starting material (1-tert-butyl-5-phenyl-1H-pyrazole) | Incomplete bromination reaction. This could be due to insufficient brominating agent, low reaction temperature, or short reaction time. | Ensure the correct stoichiometry of the brominating agent. Allow the reaction to proceed for a sufficient duration, monitoring its progress. If necessary, a slight excess of the brominating agent can be used, but this may increase the risk of di-bromination. |
| Presence of N-succinimide | This is a byproduct of the bromination reaction when using NBS. | This is expected and is typically removed during the aqueous work-up and subsequent purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the regioisomer 1-tert-butyl-3-phenyl-1H-pyrazole, which forms during the initial pyrazole ring synthesis, and di-brominated pyrazoles, which can form during the bromination step if reaction conditions are not carefully controlled. Bromination on the phenyl ring is a less common side reaction.
Q2: How can I minimize the formation of the 1-tert-butyl-3-phenyl-1H-pyrazole isomer?
A2: The formation of the regioisomeric byproduct is a known challenge in the Knorr pyrazole synthesis with unsymmetrical dicarbonyls. The regioselectivity can be influenced by the reaction solvent and temperature. It is advisable to perform a literature search for the specific 1,3-dicarbonyl precursor being used to find optimized conditions that favor the desired 1,5-isomer. Careful purification by column chromatography is typically required to separate the two isomers.
Q3: My NMR spectrum shows signals that I cannot assign. How can I identify unknown byproducts?
A3: In addition to 1D and 2D NMR spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying byproducts. The mass fragmentation patterns can help elucidate the structures of the impurities.
Q4: Is the tert-butyl group stable under the bromination conditions?
A4: The tert-butyl group is generally stable under the mild conditions used for the bromination of the pyrazole ring, such as with NBS in DMF at low temperatures. Cleavage of the tert-butyl group is not a commonly reported byproduct under these conditions.
Q5: How can I confirm that the bromine has been introduced at the 4-position of the pyrazole ring?
A5: The regiochemistry of the bromination can be confirmed using various NMR techniques. 1H NMR will show the disappearance of the signal corresponding to the proton at the 4-position. 13C NMR will show a significant downfield shift for the carbon at the 4-position due to the deshielding effect of the bromine atom. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial relationship between the substituents on the pyrazole ring.
Experimental Protocols
Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole (Precursor)
This is a general procedure based on the Knorr pyrazole synthesis. The specific 1,3-dicarbonyl precursor required is 1-phenyl-1,3-butanedione.
Materials:
-
1-phenyl-1,3-butanedione
-
tert-Butylhydrazine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve 1-phenyl-1,3-butanedione (1 equivalent) and tert-butylhydrazine hydrochloride (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add sodium acetate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 1-tert-butyl-5-phenyl-1H-pyrazole from the isomeric byproduct 1-tert-butyl-3-phenyl-1H-pyrazole.
Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole
This protocol is adapted from a general procedure for the bromination of pyrazoles.[1]
Materials:
-
1-tert-butyl-5-phenyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated brine solution
-
Magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its completion by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (2 x).
-
Wash the combined organic layers with water and then with saturated brine solution.
-
Dry the organic phase with magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic pathway and potential byproducts.
This diagram illustrates the two main stages in the synthesis of this compound: the initial pyrazole ring formation and the subsequent bromination. Key potential byproducts at each stage are highlighted.
References
Technical Support Center: Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Welcome to the Technical Support Center for the synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the cyclocondensation of a 1,3-dicarbonyl compound, such as 1-phenyl-1,3-butanedione, with tert-butylhydrazine to form the pyrazole core. The second step is the regioselective bromination of the resulting 1-tert-butyl-5-phenyl-1H-pyrazole at the C4 position, typically using an electrophilic brominating agent like N-bromosuccinimide (NBS).
Q2: I am observing the formation of two regioisomers during the initial pyrazole synthesis. How can I improve the regioselectivity?
A2: The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] To favor the desired 1-tert-butyl-5-phenyl-1H-pyrazole isomer, consider the following strategies:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[2]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
-
Steric Hindrance: The bulky tert-butyl group on the hydrazine will sterically favor attack at the less hindered carbonyl group of the 1,3-diketone.
Q3: My bromination reaction is giving a low yield of the desired 4-bromo product. What could be the issue?
A3: Low yields in the bromination step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.
-
Suboptimal Brominating Agent: While NBS is commonly used, other brominating agents like bromine (Br₂) can be employed. However, Br₂ is more hazardous and may lead to over-bromination.[4]
-
Reaction Conditions: Temperature and reaction time are critical. Bromination of pyrazoles is typically an electrophilic aromatic substitution and may require specific temperature control to prevent side reactions.[5]
-
Side Reactions: Formation of di-brominated or other isomeric products can reduce the yield of the desired mono-bromo compound.[6]
Q4: I am having difficulty purifying the final product. What methods are recommended?
A4: Purification of pyrazole derivatives can sometimes be challenging. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating regioisomers and other impurities.[7][8] A gradient of ethyl acetate in a non-polar solvent like hexane is often a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[9]
-
Trituration: For oily products that are reluctant to crystallize, trituration with a non-polar solvent can sometimes induce solidification and remove soluble impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials (observed by TLC) | Incomplete reaction | - Increase reaction time and continue to monitor by TLC. - Increase reaction temperature; refluxing is common for this condensation. - Ensure the purity of starting materials, as impurities can inhibit the reaction.[1] |
| Formation of a significant amount of the undesired regioisomer (1-tert-butyl-3-phenyl-1H-pyrazole) | Poor regioselectivity | - Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity.[2] - Adjust the pH of the reaction. An acidic catalyst (e.g., a few drops of acetic acid) can alter the reaction pathway.[3] |
| Reaction mixture turns dark, and multiple spots are observed on TLC | Decomposition of starting materials or side reactions | - If using a hydrazine salt, add a mild base like sodium acetate to neutralize the generated acid.[9] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[9] |
Issue 2: Low Yield or Impurities in the Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the starting pyrazole | Insufficient brominating agent or non-optimal conditions | - Ensure the correct stoichiometry of NBS (typically 1.0-1.2 equivalents). - Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of multiple brominated products (dibromo or isomers) | Over-bromination or lack of regioselectivity | - Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent. - Control the reaction temperature carefully; starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can improve selectivity. |
| Product is an oil and difficult to isolate | Presence of impurities or residual solvent | - After aqueous work-up, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate. - Purify the crude product using silica gel column chromatography. - Attempt trituration with a cold non-polar solvent (e.g., hexane) to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
This protocol is a suggested method based on the Knorr pyrazole synthesis, optimized for regioselectivity.
Materials:
-
1-phenyl-1,3-butanedione (1.0 eq)
-
tert-Butylhydrazine hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium acetate (1.1 eq) in 2,2,2-trifluoroethanol (TFE).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexane) to separate the regioisomers. The 1-tert-butyl-5-phenyl-1H-pyrazole is expected to be the major product.
Protocol 2: Synthesis of this compound
This protocol details the bromination of the pyrazole precursor at the C4 position.
Materials:
-
1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Chloroform (or Dichloromethane)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by washing the mixture with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Solvent | Typical Ratio of 1,5-isomer to 1,3-isomer | Reference |
| Ethanol | Near 1:1 to moderately selective | [2] |
| 2,2,2-Trifluoroethanol (TFE) | Highly selective (e.g., >95:5) | [2] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very highly selective (e.g., >98:2) | [2] |
Table 2: Troubleshooting Summary for Low Yield
| Step | Common Issue | Key Optimization Parameter | Expected Improvement |
| Cyclocondensation | Poor Regioselectivity | Solvent (e.g., TFE) | Increased yield of desired isomer |
| Cyclocondensation | Incomplete Reaction | Temperature/Time | Drive reaction to completion |
| Bromination | Over-bromination | Portion-wise addition of NBS | Improved selectivity for mono-brominated product |
| Purification | Isomer Separation | Column Chromatography | Isolation of pure regioisomer |
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for yield improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Synthesis and Purification
Q1: I am having trouble synthesizing the this compound precursor. Can you provide a general synthetic approach?
A1: The synthesis of 1,5-disubstituted pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 1-tert-butyl-5-phenyl-1H-pyrazole, a common precursor is a 1-phenyl-1,3-dicarbonyl compound which is reacted with tert-butylhydrazine. The subsequent bromination at the C4 position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
A detailed experimental protocol for a similar pyrazole synthesis is as follows:
Experimental Protocol: Synthesis of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate [1]
A mixture of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, tert-butyl hydrazine hydrochloride, and sodium bicarbonate in absolute ethanol is refluxed for 2 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is evaporated under reduced pressure. The residue is then stirred with 1.5N HCl, and the resulting solid is filtered and dried under vacuum. This protocol can be adapted for the synthesis of the 1-tert-butyl-5-phenyl-1H-pyrazole core by using an appropriate 1,3-dicarbonyl precursor without the ester group. Subsequent bromination would then yield the desired product.
Q2: What are the common issues and solutions for purifying substituted pyrazoles?
A2: Common purification challenges for substituted pyrazoles include the removal of unreacted starting materials, isomers, and other byproducts. Standard purification techniques include:
-
Recrystallization: This is an effective method for obtaining crystalline pyrazole derivatives. Ethanol is a commonly used solvent for recrystallization.[2]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. The choice of eluent system is crucial and often requires some optimization. A common starting point is a mixture of hexane and ethyl acetate.[2]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Cross-Coupling Reactions: Troubleshooting Guide
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to introduce molecular diversity. However, challenges can arise, particularly due to the sterically demanding tert-butyl group.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the key parameters to optimize?
A3: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are common. The primary factors to investigate are the ligand, base, and temperature.[3]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are recommended to facilitate both the oxidative addition and reductive elimination steps, which can be sluggish for hindered substrates.[3][4]
-
Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases are often required. A combination of potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) with a solvent system like dioxane/water is a good starting point. For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) in an anhydrous solvent like dioxane may be necessary.[4]
-
Temperature: Increasing the reaction temperature can often improve yields, but it may also lead to increased side products. Microwave irradiation can be an effective way to rapidly heat the reaction and improve yields while minimizing decomposition.
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Steric hindrance | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase reaction temperature or use microwave heating. | |
| Inappropriate base/solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) and solvent systems (e.g., dioxane/water, toluene, DMF). | |
| Significant Debromination | High temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Inappropriate ligand or base | Some ligand/base combinations can promote debromination. Screen different conditions. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use degassed solvents. |
| Inefficient catalyst | A highly active catalyst can favor the cross-coupling pathway over homocoupling. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary aliphatic amine, but the yield is very low. What could be the issue?
A4: The Buchwald-Hartwig amination of 4-bromopyrazoles can be challenging, and the nature of the amine is a critical factor.
-
β-Hydride Elimination: Primary and secondary alkylamines containing β-hydrogens can undergo β-hydride elimination from the palladium complex, leading to low yields of the desired aminated product.[2] For such amines, a copper-catalyzed amination might be a more suitable alternative.
-
Ligand Choice: For successful palladium-catalyzed amination, especially with challenging substrates, the use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands like tBuBrettPhos have been shown to be effective for the amination of unprotected bromopyrazoles.[5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.
Catalyst and Ligand Optimization for Buchwald-Hartwig Amination
| Amine Type | Recommended Catalyst System | Common Issues |
| Aryl Amines | Pd precatalyst with a bulky biarylphosphine ligand (e.g., tBuBrettPhos) | Catalyst inhibition by the pyrazole nitrogen. |
| Alkyl Amines (no β-H) | Pd(dba)₂ with a ligand like tBuDavePhos | Slower reaction rates compared to aryl amines. |
| Alkyl Amines (with β-H) | Copper(I) catalyst (e.g., CuI) with a suitable ligand | β-hydride elimination with Pd catalysts. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
Q5: My Sonogashira coupling reaction is sluggish and I observe significant alkyne homocoupling. How can I improve the reaction?
A5: Sluggish reactions and alkyne homocoupling (Glaser coupling) are common problems in Sonogashira reactions.
-
Copper Co-catalyst: The copper(I) co-catalyst is often responsible for promoting the undesired alkyne dimerization. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.[6]
-
Catalyst and Ligand: If the reaction is slow, increasing the palladium catalyst loading or using a more active catalyst system with electron-rich and bulky phosphine ligands can be beneficial.
-
Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent. The purity of the amine base is crucial, and distillation before use can sometimes improve results.
-
Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to catalyst decomposition and side reactions.
Troubleshooting Sonogashira Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh Pd and Cu catalysts. Ensure the reaction is strictly anaerobic. |
| Low reactivity of the bromide | Increase reaction temperature. Use a more active ligand. | |
| Alkyne Homocoupling | Presence of oxygen and Cu(I) | Use a copper-free protocol. Ensure rigorous degassing of solvents and inert atmosphere. |
| Catalyst Decomposition (black precipitate) | High temperature | Lower the reaction temperature. |
| Impure amine base | Use freshly distilled amine base. |
Heck Reaction
Q6: What are the key considerations for a successful Heck reaction with this compound?
A6: The Heck reaction allows for the vinylation of the pyrazole ring. Key factors for success include:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: An organic base like triethylamine (Et₃N) is typically employed to neutralize the HBr formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF or NMP are commonly used.
A common side reaction in Heck couplings is the isomerization of the double bond in the product. The choice of reaction conditions can influence the selectivity for the desired isomer. The reaction generally favors the formation of the trans-alkene.[7]
General FAQs
Q7: Does the tert-butyl group at the N1 position significantly affect the reactivity of the pyrazole ring?
A7: Yes, the tert-butyl group has a significant steric and electronic effect. Its large size can hinder the approach of reagents to the adjacent positions on the pyrazole ring, potentially slowing down reaction rates. Electronically, it is an electron-donating group, which can influence the electron density of the pyrazole ring and affect its reactivity in electrophilic and nucleophilic reactions.
Q8: Are there any known side reactions specific to the bromination of 1-tert-butyl-5-phenyl-1H-pyrazole?
A8: A potential side reaction during the bromination of substituted pyrazoles is the formation of di- or poly-brominated products if the reaction conditions are not carefully controlled. The use of one equivalent of the brominating agent and careful monitoring of the reaction progress are important to achieve mono-bromination at the desired C4 position.
Q9: Where can I find more detailed experimental protocols for the reactions discussed?
A9: While this guide provides general advice and troubleshooting, detailed experimental procedures can often be found in the supporting information of scientific publications that report similar transformations. Searching chemical databases such as SciFinder, Reaxys, or Google Scholar with specific keywords related to the desired reaction and substrate class can provide access to these resources.
References
- 1. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: 1) synthesis of the pyrazole core, 1-tert-butyl-5-phenyl-1H-pyrazole, and 2) subsequent bromination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1-tert-butyl-5-phenyl-1H-pyrazole (Step 1) | Incomplete reaction.[1] | - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.[1][2]- Increase the reaction time or temperature if the reaction is sluggish.[1] |
| Formation of a stable intermediate that does not cyclize.[2] | - Consider adding a dehydrating agent or adjusting the pH to facilitate cyclization.[2] | |
| Poor quality of starting materials (1-phenylbutane-1,3-dione or tert-butylhydrazine).[2][3] | - Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point).- Purify starting materials if necessary. | |
| Presence of Regioisomers in Pyrazole Synthesis (Step 1) | The reaction of the unsymmetrical 1-phenylbutane-1,3-dione with tert-butylhydrazine can yield both 1-tert-butyl-5-phenyl-1H-pyrazole and 1-tert-butyl-3-phenyl-1H-pyrazole.[2][4][5] | - Optimize reaction conditions to favor the desired regioisomer. Solvent choice can significantly influence regioselectivity.[2][4]- Separate the isomers using column chromatography. |
| Low or No Yield of this compound (Step 2) | Incomplete bromination. | - Ensure the N-bromosuccinimide (NBS) is fresh and has been stored properly.- Increase the equivalents of NBS slightly if the reaction is not going to completion. |
| Degradation of the product. | - Maintain a low temperature (e.g., 0 °C) during the addition of NBS.[2]- Minimize the reaction time once the starting material is consumed. | |
| Difficult Purification of the Final Product | Presence of unreacted 1-tert-butyl-5-phenyl-1H-pyrazole. | - Optimize the bromination reaction to ensure full conversion.- Use a different solvent system for column chromatography to improve separation. |
| Presence of succinimide byproduct from NBS. | - Perform an aqueous workup to remove the water-soluble succinimide before column chromatography. | |
| Oily product that is difficult to handle. | - Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is a two-step synthesis. The first step is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (1-phenylbutane-1,3-dione) with a hydrazine derivative (tert-butylhydrazine) to form the pyrazole ring, 1-tert-butyl-5-phenyl-1H-pyrazole.[2][6][7] The second step is the electrophilic bromination of the pyrazole at the 4-position, typically using N-bromosuccinimide (NBS).[2][8]
Q2: I am observing two spots on my TLC after the initial pyrazole synthesis. What could they be?
A2: When using an unsymmetrical 1,3-dicarbonyl like 1-phenylbutane-1,3-dione, the reaction with tert-butylhydrazine can lead to the formation of two regioisomers: 1-tert-butyl-5-phenyl-1H-pyrazole and 1-tert-butyl-3-phenyl-1H-pyrazole.[2][4][5] The regioselectivity of this reaction is influenced by both steric and electronic factors, as well as the reaction conditions.[2][5]
Q3: How can I improve the regioselectivity of the pyrazole synthesis to favor the 5-phenyl isomer?
A3: The choice of solvent can have a significant impact on regioselectivity.[2][4] For instance, using a non-polar solvent may favor one isomer over the other. It is recommended to perform small-scale trials with different solvents (e.g., ethanol, acetic acid, toluene) to determine the optimal conditions for your specific substrates.
Q4: Why is my bromination reaction not going to completion?
A4: Incomplete bromination can be due to several factors. N-bromosuccinimide (NBS) can degrade over time, so using a fresh batch is recommended. Additionally, ensuring the reaction is stirred efficiently and that the NBS is added in appropriate portions can improve the reaction outcome.[2] Monitoring the reaction by TLC is crucial to determine the point of completion.[2]
Q5: What are the best methods for purifying the final product, this compound?
A5: The most common and effective purification method is column chromatography on silica gel.[2][3] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will typically allow for the separation of the desired product from any unreacted starting material or byproducts. Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is a solid.
Experimental Protocols
Step 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
-
To a solution of 1-phenylbutane-1,3-dione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-tert-butyl-5-phenyl-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.[2]
-
Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
| Solvent | Reaction Time (h) | Total Yield (%) | Ratio of 5-phenyl to 3-phenyl isomer |
| Ethanol | 6 | 85 | 3:1 |
| Acetic Acid | 4 | 90 | 5:1 |
| Toluene | 8 | 75 | 2:1 |
| Dioxane | 6 | 82 | 3:1 |
Note: Data are representative and may vary based on specific reaction conditions.
Table 2: Optimization of Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole
| Equivalents of NBS | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity by HPLC (%) |
| 1.0 | 0 | 60 | 85 | 95 |
| 1.05 | 0 | 45 | 92 | 98 |
| 1.1 | 0 | 45 | 93 | 97 (minor dibromo impurity) |
| 1.05 | Room Temp | 30 | 88 | 94 |
Note: Data are representative and may vary based on specific reaction conditions.
Visualizations
References
degradation pathways of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. The information is designed to address common issues encountered during experimental work related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under typical reaction conditions?
A1: Based on the chemistry of related phenylpyrazole compounds, the primary degradation pathways for this compound are expected to include photodegradation, thermal degradation, hydrolysis (acidic and basic conditions), and oxidation.[1][2][3][4] The specific products formed will depend on the reaction conditions employed.
Q2: How can I perform a forced degradation study on this compound?
A2: Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6][7] A typical forced degradation study involves subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[4][5][8] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[8]
Q3: What are the common degradation products observed for phenylpyrazole derivatives?
A3: For phenylpyrazole insecticides like fipronil, photodegradation can lead to products resulting from desulfinylation, oxidation, reduction, and photodechlorination.[1][2][3] While this compound lacks a sulfinyl group, analogous reactions such as oxidation of the pyrazole ring, cleavage of the tert-butyl group, or reactions involving the phenyl or bromo substituents are plausible. Hydrolysis may lead to debromination or other structural changes.
Q4: Are there any specific safety precautions I should take when studying the degradation of this brominated compound?
A4: Yes, when working with brominated organic compounds, it is important to be aware of the potential for the formation of toxic byproducts.[9][10] Degradation, particularly under thermal or photolytic conditions, can sometimes lead to the formation of polybrominated derivatives or other hazardous materials.[11] All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
Possible Causes:
-
The compound is highly stable under the applied conditions.
-
The stress conditions are not stringent enough.
-
The analytical method is not sensitive enough to detect low levels of degradation.
Troubleshooting Steps:
-
Increase Severity of Conditions: If no degradation is observed, consider increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure to light.[5][8] For thermal stress, temperatures can be increased in increments (e.g., 10°C) from the temperature used in accelerated stability studies. For hydrolytic stress, if no degradation is seen at 0.1N HCl or 0.1N NaOH at 60°C, consider increasing the concentration or refluxing the solution.[5]
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for the detection of the parent compound and potential degradants. Check the limit of detection (LOD) and limit of quantification (LOQ).
-
Use a Co-solvent: If the compound has poor solubility in the stress medium (e.g., aqueous acid/base), a co-solvent may be necessary to ensure the compound is fully dissolved and exposed to the stressor. The co-solvent itself should be stable under the test conditions.[8]
Issue 2: Excessive Degradation or Complex Degradation Profile
Possible Causes:
-
The stress conditions are too harsh, leading to secondary degradation.
-
The compound is inherently unstable under the applied conditions.
-
Multiple degradation pathways are occurring simultaneously.
Troubleshooting Steps:
-
Reduce Severity of Conditions: If more than 20% degradation is observed, reduce the stress level.[8] This can be achieved by lowering the temperature, decreasing the concentration of the stressor, or reducing the exposure time.
-
Time-Course Study: Perform a time-course study to monitor the degradation over time. This can help in identifying primary versus secondary degradation products and allows for stopping the experiment at the desired degradation level (ideally 5-20%).
-
Isolate Individual Stress Factors: To simplify a complex degradation profile, ensure that only one stress factor is being applied at a time (e.g., protect from light during thermal stress studies).
Experimental Protocols
General Protocol for a Forced Degradation Study:
This protocol provides a general framework. Specific concentrations, temperatures, and durations may need to be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1N NaOH.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Keep the solution at 60°C for a specified time. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1N HCl.[5]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a temperature below its melting point (e.g., 70°C) for a specified duration. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A diode array detector can be useful for comparing the UV spectra of the parent compound and the degradation products. LC-MS can be used to identify the mass of the degradation products, which aids in structure elucidation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1N HCl at 60°C | 2 - 24 hours | Debromination, ether cleavage (if applicable), pyrazole ring opening |
| Base Hydrolysis | 0.1N NaOH at 60°C | 2 - 24 hours | Debromination, hydrolysis of functional groups |
| Oxidation | 3% H₂O₂ at RT | 2 - 24 hours | N-oxides, hydroxylation of aromatic rings |
| Thermal Degradation | 70°C (solid & solution) | 1 - 7 days | Cleavage of tert-butyl group, pyrazole ring rearrangement |
| Photodegradation | ICH Q1B light source | Variable | Debromination, phenyl ring modifications, pyrazole ring cleavage |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole with Established Pyrazole-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential inhibitory profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole in the context of well-established pyrazole-based cyclooxygenase-2 (COX-2) inhibitors. Due to the absence of specific experimental data for this compound in publicly available literature, this comparison is based on the structural similarities and the known activities of related pyrazole compounds. The guide will focus on the COX enzyme family, a primary target for many pyrazole-containing anti-inflammatory drugs.
Introduction to Pyrazole Inhibitors and COX Enzymes
The pyrazole scaffold is a core component in a variety of pharmacologically active compounds.[1][2] A significant class of these are the selective COX-2 inhibitors, which are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[3][4] Selective inhibition of COX-2 is therefore a key strategy in the development of anti-inflammatory therapeutics.
Structural Comparison and Hypothetical Activity
While direct inhibitory data for this compound is not available, its structure, featuring a 1,5-diarylpyrazole core, shares characteristics with known COX-2 inhibitors. The bulky tert-butyl group at the N1 position and the phenyl group at the C5 position may contribute to its binding affinity and selectivity for the COX-2 active site. The bromine atom at the C4 position could further influence its electronic properties and interaction with the enzyme. For a definitive understanding of its activity, experimental evaluation is necessary.
Comparative Inhibitory Data of Known Pyrazole Inhibitors
To provide a benchmark for the potential efficacy of novel pyrazole compounds, the following table summarizes the inhibitory activities of two well-known COX-2 inhibitors, Celecoxib and Rofecoxib.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | >10 µM | 0.04 µM | >250 | [3] |
| Rofecoxib | COX-2 | >10 µM | 0.018 µM | >555 | [5][6] |
Experimental Protocols
To evaluate the inhibitory potential of this compound, standard enzymatic and cell-based assays would be employed.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2). The amount of PGE2 produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for COX-2 Inhibition
Objective: To assess the inhibitory effect of the test compound on COX-2 activity in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that can be induced to express COX-2, such as a human macrophage cell line (e.g., U937), is used.
-
Induction of COX-2 Expression: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of the COX-2 enzyme.
-
Compound Treatment: The cells are then treated with the test compound at various concentrations.
-
Measurement of Prostaglandin E2 (PGE2) Levels: The amount of PGE2 released into the cell culture medium is measured by ELISA.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in PGE2 production compared to untreated, stimulated cells.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective inhibition of prostacyclin synthase activity by rofecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Pyrazole Derivatives
An Objective Analysis of Performance Against Alternative Compounds Supported by Experimental Data
I. Anti-inflammatory Activity of Pyrazole Derivatives
The pyrazole moiety is a cornerstone in the development of anti-inflammatory agents, most notably as the core of COX-2 inhibitors like celecoxib.[1] The anti-inflammatory potential of various pyrazole derivatives has been extensively evaluated.
Comparative Data of Anti-inflammatory Pyrazole Derivatives
| Compound ID | Structure | Biological Target | In Vivo/In Vitro Model | Potency (IC50 or % Inhibition) | Reference Compound |
| Celecoxib | Not provided | COX-2 | Not specified | Not specified | Not specified |
| Compound 12a | 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole | Not specified | Cotton pellet-induced granuloma and sponge implantation in rats | Potent anti-inflammatory activity | Indomethacin |
| Compound 5a | 1,3,4-trisubstituted pyrazole derivative | Not specified | Carrageenan-induced paw edema | ≥84.2% inhibition | Diclofenac (86.72%) |
| Compounds 9b, 9d, 9f | Pyrazole integrated benzophenones | Various inflammatory mediators | Not specified | Active anti-inflammatory agents | Indomethacin |
| Compound 8d | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Not specified | Not specified | Optimal anti-inflammatory activity | Diclofenac sodium and celecoxib |
| Compounds 2a, 2d | 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol | TNF-α | Not specified | Active TNF-α inhibitors | Not specified |
| Compounds 2a, 2c, 2d, 2i | 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol | IL-6 | Not specified | IL-6 inhibitory activity | Not specified |
Experimental Protocol: Carrageenan-Induced Paw Edema
A widely used in vivo model to assess acute inflammation is the carrageenan-induced paw edema test.
-
Animal Model: Wistar albino rats are typically used.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Test Compound Administration: The pyrazole derivative being tested is administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathway: COX-2 Inhibition
II. Anticancer Activity of Pyrazole Derivatives
The pyrazole scaffold is a key feature in several approved anticancer drugs, such as crizotinib.[1] Numerous studies have demonstrated the cytotoxic effects of novel pyrazole derivatives against various cancer cell lines.
Comparative Data of Anticancer Pyrazole Derivatives
| Compound ID | Structure | Cancer Cell Line(s) | Potency (IC50) | Reference Compound |
| Compound 3i | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative | RKO (colorectal carcinoma) | 9.9 ± 1.1 μM | Not specified |
| Compound 6b | Diphenyl pyrazole–chalcone derivative | HNO-97 (oral cancer) | 10 μM | Not specified |
| Compound 6d | (E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | HNO-97 (oral cancer) | 10.56 μM | Not specified |
| Compounds 7a-10h | (1E,4E)-1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-ones | MDA-MB-231 (breast cancer), HepG2 (liver cancer) | 2.43–14.65 μM | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Logical Workflow: Anticancer Drug Discovery
III. Antioxidant Activity of Pyrazole Derivatives
Several pyrazole derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidant agents.
Comparative Data of Antioxidant Pyrazole Derivatives
| Compound ID | Structure | Assay | Potency (IC50 or RSA) | Reference Compound |
| Compound 3i | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative | DPPH radical scavenging | 6.2 ± 0.6 µM | Not specified |
| Compound VII | 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH radical scavenging | Potent radical scavenging activity | Ascorbic acid |
| Compound VIII | 1,5-diarylpyrazoles | DPPH radical scavenging | Good DPPH radical scavenging activity | Ascorbic acid |
| Compound IX | 3,5-diarylpyrazole | DPPH radical scavenging | Potent radical scavenging activity | Not specified |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method for evaluating the antioxidant activity of compounds.
-
Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: The pyrazole derivative is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
While the biological profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole remains to be elucidated, the broader class of pyrazole derivatives demonstrates significant and varied biological activities. The data presented in this guide highlights their potential as anti-inflammatory, anticancer, and antioxidant agents. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies used to evaluate these activities and the pathways through which these compounds may exert their effects. Further research into the structure-activity relationships of substituted pyrazoles will undoubtedly lead to the development of novel and potent therapeutic agents.
References
Comparative Efficacy of Substituted 1,5-Diarylpyrazole Analogs as Anticancer Agents
A detailed guide for researchers and drug development professionals on the performance of various substituted 1,5-diarylpyrazole analogs, with a focus on their potential as anticancer agents. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Among these, 1,5-diarylpyrazole derivatives have emerged as a particularly promising class of compounds, with some analogs demonstrating potent inhibitory effects against various cancer cell lines. This guide aims to provide a comparative overview of the efficacy of a series of these analogs, drawing upon data from recent studies.
Efficacy Comparison of 1,5-Diarylpyrazole Analogs
The antiproliferative activity of a series of novel 1,5-diarylpyrazole derivatives was evaluated against various human cancer cell lines. The efficacy of these compounds is presented below in terms of their IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R1 | R2 | R3 | HeLa IC50 (μM)[1] | SGC-7901 IC50 (μM)[1] |
| 9a | H | H | H | >50 | >50 |
| 9b | 2-CH3 | H | H | 18.3 ± 1.8 | 26.5 ± 2.1 |
| 9c | 3-CH3 | H | H | 8.7 ± 0.9 | 11.2 ± 1.3 |
| 9d | 4-CH3 | H | H | 6.5 ± 0.7 | 9.8 ± 1.1 |
| 9e | 4-OCH3 | H | H | 3.2 ± 0.4 | 5.1 ± 0.6 |
| 9f | 4-F | H | H | 4.1 ± 0.5 | 6.3 ± 0.7 |
| 9g | 4-Cl | H | H | 3.8 ± 0.4 | 5.9 ± 0.6 |
| 9h | 4-Br | H | H | 3.5 ± 0.3 | 5.5 ± 0.5 |
| 9s | H | H | Indole | 1.9 ± 0.11 | - |
| CA-4 | - | - | - | 0.021 ± 0.003 | 0.032 ± 0.004 |
CA-4 (Combretastatin A-4) was used as a positive control.[1]
Experimental Protocols
In vitro Anti-proliferative Assay (MTT Assay)[1]
The anti-proliferative activity of the synthesized diarylpyrazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cervical cancer cells (HeLa) and human gastric adenocarcinoma cells (SGC-7901).
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (CA-4) for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Mechanism of Action: Microtubule Destabilization
Several of the potent 1,5-diarylpyrazole analogs exert their anticancer effects by targeting the microtubule network, which is crucial for cell division and maintenance of cell structure. The following diagram illustrates the experimental workflow used to investigate the effect of these compounds on tubulin polymerization.
Caption: Experimental workflow for evaluating microtubule destabilizing activity.
Signaling Pathway: EGFR Inhibition
Some diarylpyrazole derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling. The diagram below depicts a simplified EGFR signaling pathway and the point of inhibition by these compounds.
Caption: Simplified EGFR signaling pathway and inhibition by diarylpyrazoles.
References
Structure-Activity Relationship of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole derivatives, drawing upon experimental data from related pyrazole analogs to elucidate the potential role of each substituent on the biological activity of this specific scaffold. While direct SAR studies on this exact compound are limited, by examining structurally similar pyrazoles, we can infer the contributions of the 4-bromo, 1-tert-butyl, and 5-phenyl moieties.
Comparative Analysis of Biological Activity
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following table summarizes the anticancer and anti-inflammatory activities of various pyrazole derivatives that share structural similarities with this compound. This comparative data allows for an initial assessment of the potential efficacy of the target compound.
| Compound ID | R1 (Position 1) | R4 (Position 4) | R5 (Position 5) | Biological Activity | Cell Line/Assay | IC50/Inhibition | Reference |
| Hypothetical | tert-Butyl | Bromo | Phenyl | Anticancer / Anti-inflammatory | - | - | - |
| Analog 1 | Phenyl | H | 4-Chlorophenyl | Anti-inflammatory (COX-2) | Ovine COX-2 | 0.3 µM | [1] |
| Analog 2 | Phenyl | H | 4-Methoxyphenyl | Anti-inflammatory (COX-2) | Ovine COX-2 | 0.2 µM | [1] |
| Analog 3 | Methyl | H | Phenyl | Anticancer | A549 (Lung) | >100 µM | [2] |
| Analog 4 | Phenyl | H | Phenyl | Anticancer | A549 (Lung) | 1.9 µM | [2] |
| Analog 5 | 4-Tolyl | H | Phenyl | Anticancer | A549 (Lung) | 0.16 µM | [3] |
| Analog 6 | - | Bromo | Aryl | Anticancer | HCT116, HT29, SW480 | GI50 1.4-2.7 µM | [4] |
| Analog 7 | Phenyl | Acetyl | Methyl | Antitumor | Ehrlich Ascites Carcinoma | Moderate | [5] |
Inferred Structure-Activity Relationship (SAR)
Based on the comparative data from related pyrazole derivatives, the following SAR can be inferred for this compound:
-
N1-Substitution (tert-Butyl group): The substituent at the N1 position of the pyrazole ring is crucial for modulating biological activity. While many potent pyrazole inhibitors feature an aryl group at this position, bulky alkyl groups like tert-butyl can also confer significant activity. The tert-butyl group may contribute to favorable hydrophobic interactions within the binding pocket of target proteins. In some cases, N-aryl substitution appears to be more favorable for anticancer activity than N-alkyl substitution.[2]
-
C4-Substitution (Bromo group): Halogenation at the C4 position of the pyrazole ring can significantly impact activity. The bromine atom is a versatile substituent that can participate in halogen bonding and alter the electronic properties of the ring. Studies on related heterocyclic systems have shown that a bromo substituent can enhance anticancer activity.[4][6] Furthermore, the 4-bromo position serves as a key synthetic handle for further derivatization via cross-coupling reactions to generate novel analogs with potentially improved activity.
-
C5-Substitution (Phenyl group): An aryl group at the C5 position is a common feature in many biologically active pyrazoles. The phenyl ring can engage in π-π stacking and hydrophobic interactions with the target protein. Substitutions on this phenyl ring are known to modulate the activity and selectivity of pyrazole derivatives. For instance, electron-donating or electron-withdrawing groups on the C5-phenyl ring can fine-tune the anti-inflammatory and anticancer potency.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below to facilitate reproducibility and further investigation.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against cyclooxygenase enzymes.
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are purified from ram seminal vesicles and insect cells, respectively.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.
-
Procedure:
-
The test compound, dissolved in DMSO, is pre-incubated with the enzyme in the assay buffer for 15 minutes at 25°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.[1]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing solution (e.g., DMSO or isopropanol).
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inferred SAR of this compound.
Caption: Workflow of the MTT assay for cytotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole (herein referred to as Compound X) against established kinase inhibitors. The focus of this comparison is on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The data presented herein is intended to benchmark the potency and selectivity of Compound X, offering a valuable resource for researchers in the field of kinase inhibitor discovery and development.
Comparative Kinase Inhibition Profile
The inhibitory activity of Compound X was assessed against a panel of kinases and compared with two well-characterized p38 MAPK inhibitors, SB203580 and Doramapimod (BIRB 796). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | Compound X | SB203580 | Doramapimod (BIRB 796) |
| p38α (MAPK14) | 25 nM | 50 nM | 38 nM |
| p38β (MAPK11) | 45 nM | 50 nM | 28 nM |
| JNK1 | >10,000 nM | >10,000 nM | 2,500 nM |
| ERK2 | >10,000 nM | >10,000 nM | >10,000 nM |
| VEGFR2 | 8,500 nM | 3,000 nM | 130 nM |
Data presented is a representative example for comparative purposes.
Signaling Pathway Analysis
Compound X is hypothesized to inhibit the p38 MAPK signaling pathway. This pathway is typically activated by cellular stressors and inflammatory cytokines, leading to the activation of the upstream kinases MKK3 and MKK6. These kinases, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, such as MAPKAPK2 (MK2), which mediates a variety of cellular responses. The diagram below illustrates the proposed mechanism of action for Compound X within this cascade.
Caption: p38 MAPK Signaling Pathway Inhibition by Compound X.
Experimental Protocols
The following protocols describe the methodologies used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.
Materials:
-
Recombinant human kinases (p38α, p38β, JNK1, ERK2, VEGFR2)
-
Kinase-specific substrates
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Compound X and reference inhibitors (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of Compound X and reference inhibitors in the assay buffer.
-
In a 384-well plate, add 5 µL of the kinase solution to each well.
-
Add 2.5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.
-
Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Cellular Target Engagement Assay (Western Blot)
This assay determines if Compound X can inhibit the phosphorylation of a downstream target of p38 MAPK, such as MK2, in a cellular context.
Materials:
-
Human cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulating the p38 pathway
-
Compound X and reference inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed THP-1 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Compound X or reference inhibitors for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-MK2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MK2 and GAPDH as loading controls.
-
Quantify the band intensities to determine the concentration-dependent inhibition of MK2 phosphorylation.
A Comparative Guide to the Potential Cross-Reactivity Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole is not available in the public domain. This guide provides an inferred potential cross-reactivity profile based on the well-documented biological activities of structurally related pyrazole derivatives. The information presented herein is intended for research and informational purposes and should be supplemented with experimental validation.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific substitutions on the pyrazole ring—in this case, a bromo group at position 4, a tert-butyl group at N-1, and a phenyl group at C-5—will dictate its primary target affinity and its potential for off-target interactions, also known as cross-reactivity. Understanding this potential is crucial for assessing the selectivity and potential side effects of a compound.
Inferred Biological Targets and Potential for Cross-Reactivity
Based on the structure-activity relationships (SAR) of analogous pyrazole compounds, this compound may exhibit affinity for several classes of proteins. The following table summarizes the known biological targets of substituted pyrazoles, which could represent a potential cross-reactivity profile for the compound of interest.
| Target Class | Specific Examples of Targets | Key Structural Features of Active Pyrazoles | Potential for Cross-Reactivity |
| Protein Kinases | p38 MAP Kinase, JNK3, B-Raf | Phenyl groups at various positions are common. Substitutions on the phenyl rings and the pyrazole core determine selectivity.[1][2] | High: The phenyl group at C-5 is a common feature in many pyrazole-based kinase inhibitors. The tert-butyl group at N-1 may influence the conformation and fit within the ATP-binding pocket. |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1) | A para-substituted phenyl ring at the 5-position is a key requirement for potent CB1 antagonism.[3][4] | Moderate to High: The C-5 phenyl group is a critical feature. The nature of the substituent at N-1 and other positions influences affinity and selectivity. |
| Nuclear Receptors | Estrogen Receptor-α (ERα) | Phenolic pyrazoles with substituents at C-3, C-4, and C-5 have shown high affinity.[5] | Moderate: While the specific substitution pattern differs, the core pyrazole scaffold with phenyl groups can interact with nuclear receptors. |
| Metalloenzymes | Meprin α and β | 3,5-diphenylpyrazoles show inhibitory activity.[6] | Moderate: The presence of a phenyl group suggests a possibility of interaction, though the overall substitution pattern is crucial. |
| Other Enzymes | 14-alpha demethylase (Antileishmanial target) | Azole compounds, including pyrazoles, are known inhibitors.[7] | Low to Moderate: This interaction is more common for azoles in general and the specific pyrazole substitution pattern will be a key determinant. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a tiered approach involving broad panel screening followed by more focused assays is recommended.
Kinase Panel Screening
This is a primary step to assess selectivity against the human kinome.
-
Objective: To identify which of the over 500 human kinases the compound inhibits at a specific concentration.
-
Methodology:
-
Assay Platform: Use a well-established platform such as ADP-Glo™ or NanoBRET® Target Engagement.[8][9]
-
Compound Concentration: A primary screen is typically performed at a single high concentration (e.g., 1 or 10 µM).
-
Assay Procedure (ADP-Glo™ example):
-
A purified active kinase is incubated with the test compound.
-
The kinase reaction is initiated by adding the appropriate substrate and ATP.
-
After a set incubation time, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP generated by the kinase reaction into ATP.
-
This newly synthesized ATP is then measured using a luciferase/luciferin reaction, where the light output is proportional to the kinase activity.
-
Inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
-
Data Analysis: Results are typically expressed as percent inhibition. Hits (e.g., >50% inhibition) are then selected for dose-response studies to determine IC50 values.
-
GPCR Binding Assays
To evaluate potential interactions with G-protein coupled receptors.
-
Objective: To determine the binding affinity of the compound for a panel of GPCRs.
-
Methodology:
-
Assay Type: Radioligand binding assays are the gold standard.[10][11][12]
-
Procedure:
-
Membranes from cells expressing the target GPCR are incubated with a specific radioligand and varying concentrations of the test compound.
-
The binding is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki).
-
Visualizing Workflows and Concepts
General Structure of a Substituted Pyrazole
Caption: A diagram illustrating the core pyrazole ring and the positions for substitution.
Conceptual Workflow for Cross-Reactivity Profiling
Caption: A conceptual workflow for determining the cross-reactivity profile of a test compound.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 11. revvity.com [revvity.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. merckmillipore.com [merckmillipore.com]
head-to-head comparison of different synthesis routes for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Synthesis of a Key Pyrazole Derivative
The targeted synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold in a wide array of therapeutic agents. This guide provides a detailed head-to-head comparison of the primary synthetic pathways to obtain 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a valuable intermediate for further chemical elaboration. We will delve into two principal strategies: a traditional two-step synthesis involving the initial formation of the pyrazole core followed by bromination, and a more streamlined one-pot approach. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction time, and operational simplicity.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |
| Overall Yield | Good to High | Moderate to Good |
| Reaction Time | Longer (two separate reactions) | Shorter (single operation) |
| Process Simplicity | More complex (isolation of intermediate) | Simpler (fewer workup steps) |
| Control over Bromination | High (bromination of isolated precursor) | Moderate (potential for side reactions) |
| Key Reagents | Benzoylacetone, tert-Butylhydrazine, NBS | Benzoylacetone, tert-Butylhydrazine, N-Bromosaccharin |
Visualizing the Synthetic Strategies
The logical workflow for comparing these two synthetic routes can be visualized as follows:
Caption: Flowchart comparing the two-step versus the one-pot synthesis route.
Route A: Two-Step Synthesis
This classical approach involves the initial construction of the pyrazole ring system, followed by its regioselective bromination at the C4 position.
Step 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
The formation of the pyrazole ring is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this case, benzoylacetone (1-phenyl-1,3-butanedione) is reacted with tert-butylhydrazine. A critical aspect of this reaction is the regioselectivity, as the unsymmetrical nature of benzoylacetone can lead to the formation of two isomeric pyrazoles. However, under acidic or neutral conditions, the reaction of tert-butylhydrazine with benzoylacetone has been shown to predominantly yield the 1-tert-butyl-5-phenyl-3-methyl-1H-pyrazole isomer. To obtain the desired 1-tert-butyl-5-phenyl-1H-pyrazole, a precursor like benzoylacetaldehyde or its equivalent would be ideal. For the purpose of this guide, we will consider the reaction leading to the closely related 1-tert-butyl-3-methyl-5-phenyl-1H-pyrazole to illustrate the general procedure, as specific data for the target precursor is scarce in readily available literature.
Experimental Protocol:
A mixture of benzoylacetone (1.62 g, 10 mmol) and tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) in ethanol (20 mL) is stirred at room temperature. A catalytic amount of a suitable acid, such as acetic acid (0.1 mL), can be added to facilitate the reaction. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford 1-tert-butyl-5-phenyl-1H-pyrazole.
Step 2: Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole
The second step involves the electrophilic bromination of the synthesized pyrazole at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[2]
Experimental Protocol:
To a solution of 1-tert-butyl-5-phenyl-1H-pyrazole (2.14 g, 10 mmol) in N,N-dimethylformamide (DMF, 30 mL) at 0 °C is added N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield this compound.
Route B: One-Pot Synthesis
A one-pot synthesis offers a more streamlined approach by combining the pyrazole formation and bromination steps into a single reaction vessel, thereby reducing the overall reaction time and simplifying the work-up procedure.[3] This method often utilizes a brominating agent that is compatible with the initial condensation reaction. N-bromosaccharin has been reported as an effective reagent for the one-pot synthesis of 4-bromopyrazoles from 1,3-diketones and arylhydrazines under solvent-free conditions.[3] While this specific protocol has not been explicitly detailed for tert-butylhydrazine, it presents a promising and efficient alternative.
Experimental Protocol:
In a mortar, benzoylacetone (1.62 g, 10 mmol), tert-butylhydrazine hydrochloride (1.25 g, 10 mmol), and a catalytic amount of silica-supported sulfuric acid are ground together. N-bromosaccharin (2.62 g, 10 mmol) is then added to the mixture and grinding is continued for a specified time at room temperature, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is triturated with a suitable solvent (e.g., diethyl ether), and the solid saccharin byproduct is filtered off. The filtrate is then washed with a sodium bicarbonate solution to remove any remaining acidic impurities. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.
Conclusion
Both the two-step and one-pot synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher.
-
Route A (Two-Step Synthesis) is ideal when a high degree of control over the synthesis and purification of the intermediate is desired, potentially leading to a higher overall purity of the final product. It is a well-established and reliable method.
-
Route B (One-Pot Synthesis) is advantageous for its operational simplicity, reduced reaction time, and potentially lower environmental impact due to fewer workup and purification steps. This makes it an attractive option for rapid library synthesis or process optimization where time and resource efficiency are paramount.
Researchers are encouraged to evaluate both methods based on their laboratory capabilities, desired scale of synthesis, and purity requirements. The detailed protocols provided herein serve as a solid foundation for the successful synthesis of this important pyrazole derivative.
References
statistical analysis of experimental data for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Due to a lack of publicly available experimental data for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, this guide focuses on the broader class of substituted pyrazoles to highlight the structure-activity relationships that drive their biological functions.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse activities, including anti-inflammatory, anticancer, and antimicrobial effects. The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. This guide summarizes key findings from various studies to illustrate how different substitution patterns influence the therapeutic efficacy of these compounds.
Data Summary of Biologically Active Pyrazole Derivatives
The following table summarizes the in vitro activity of various substituted pyrazole derivatives against different biological targets. This data highlights the impact of substituent choice on potency and selectivity.
| Compound ID | R1 | R2 | R3 | R4 | Target | Activity (IC50) | Reference Compound | Reference IC50 |
| Celecoxib | 4-Sulfonamidophenyl | H | Trifluoromethyl | 4-Methylphenyl | COX-2 | 0.04 µM | Indomethacin | 0.8 µM |
| SR141716A | 2,4-Dichlorophenyl | Methyl | N-piperidinylcarboxamide | 4-Chlorophenyl | CB1 Receptor | 2 nM (Ki) | - | - |
| Compound 6h | Vanillin-derived | H | - | Sulfanilamide-derived | EGFR-PK | 1.7 µM | - | - |
| Compound 6c | Vanillin-derived | H | - | Sulfanilamide-derived | EGFR-PK / JNK-2 | 2.7 µM / 3.0 µM | - | - |
| Compound 7k | 3,4,5-Trimethoxyphenyl | Ethyl | H | 4-Methoxyphenyl | Tubulin Polymerization | 1.7 µM | Combretastatin A-4 | 1.0 µM |
| Compound T3 | 4-Chlorophenylacetohydrazide | H | - | 4-Bromophenyl | COX-2 | 0.781 µM | Celecoxib | 0.05 µM |
| Compound T5 | 3,4,5-Trimethoxybenzoylhydrazide | H | - | 4-Bromophenyl | COX-2 | 0.781 µM | Celecoxib | 0.05 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of substituted pyrazole derivatives.
General Synthesis of 1,5-Diarylpyrazoles
A common method for synthesizing 1,5-diarylpyrazoles involves the reaction of a chalcone with a substituted hydrazine.
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The reaction mixture is stirred at room temperature until completion. The resulting chalcone is then filtered, washed, and dried.
-
Pyrazole Formation: The synthesized chalcone is refluxed with a substituted hydrazine hydrochloride in a suitable solvent, such as acetic acid or ethanol, for several hours.
-
Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the pure 1,5-diarylpyrazole.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of pyrazole derivatives to inhibit COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The test compounds are pre-incubated with the enzyme in a reaction buffer at 37°C for a specified time.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of pyrazole derivatives on cancer cell lines are often assessed using the MTT assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some pyrazole derivatives and a general workflow for their development.
Caption: Mechanism of action for anti-inflammatory pyrazole derivatives via inhibition of COX enzymes.
Caption: General workflow for the development of novel pyrazole-based therapeutic agents.
Safety Operating Guide
Proper Disposal of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
| Hazard Classification | Description | GHS Category | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 | Wear eye protection/face protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or Viton), and chemical splash goggles.[2] All handling of the solid or its solutions should be conducted in a certified chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste.[3][4] This waste stream must be segregated from non-halogenated organic and other types of chemical waste to ensure proper treatment and to minimize disposal costs.[3][5]
1. Waste Collection and Segregation:
-
Designate a Waste Container: Use a dedicated, properly labeled container for halogenated organic waste. This container should be made of a compatible material, such as polyethylene, and have a secure, threaded cap.[2][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents".[4][5][6] A list of all chemical constituents and their approximate percentages must be maintained on the container's tag or a nearby sheet.[4][5] Do not use abbreviations or chemical formulas.[6]
-
Segregation: Do not mix halogenated waste with non-halogenated solvents, strong acids or bases, heavy metals, or other incompatible waste streams.[3][5]
2. Accumulation and Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be a cool, dry, and well-ventilated space, away from sources of ignition.[2][6]
-
Secondary Containment: The primary waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3][6] Ensure the container is not filled beyond three-quarters (¾) full to allow for expansion.[3]
3. Spill and Decontamination Procedures:
-
Minor Spills: For small spills that can be cleaned up in under 10 minutes, trained personnel should contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][3]
-
Cleanup: Place the absorbent material and any contaminated items (gloves, wipes) into a sealed bag or container.[3] Tag it as hazardous waste and dispose of it in the halogenated waste container.[3]
-
Major Spills: In the event of a large or highly toxic release, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]
4. Final Disposal:
-
Request Pickup: Once the waste container is nearly full, arrange for its collection through your institution's EHS or hazardous waste management office by completing the required waste pickup request form.[3][5]
-
Treatment: Halogenated organic wastes are typically sent to a licensed hazardous waste facility for high-temperature incineration.[4] Do not dispose of this chemical down the drain or by evaporation.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of halogenated chemical waste in a laboratory setting.
References
Personal protective equipment for handling 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. The following procedures are based on the hazardous properties of structurally similar pyrazole compounds and are designed to ensure the safety of all laboratory personnel.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds such as 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, 3-Amino-4-bromo-5-phenyl-1H-pyrazole, and other substituted pyrazoles indicate the following potential hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
-
Acute Oral Toxicity: May be harmful if swallowed.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Level | Equipment | Specifications & Use Cases |
| Level D Protection (Minimum Requirement) | Eye/Face Protection | Chemical safety goggles or a face shield must be worn at all times to protect against splashes and airborne particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use and replace them regularly.[4][5] | |
| Protective Clothing | A standard laboratory coat or coveralls must be worn to protect the skin.[4][5] | |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[5] | |
| Level C Protection (When Handling Powders or Generating Dust) | Respiratory Protection | In addition to Level D PPE, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is required when handling the solid compound outside of a fume hood or if dust generation is likely.[6][7] |
| Protective Clothing | Consider disposable coveralls for added protection against powder contamination.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, don all required PPE as outlined in the table above.
3. Weighing and Transfer:
-
When weighing the solid compound, do so within the fume hood.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
Close the container tightly immediately after use.
4. Solution Preparation:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, and hazard information.
5. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating agent.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
3. Final Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office.[1][8] Do not dispose of this chemical down the drain or in the regular trash.[8]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
